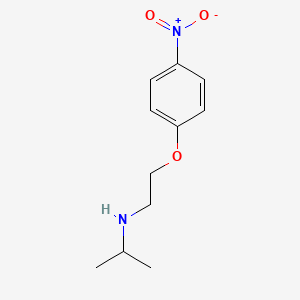

N-isopropyl-2-(p-nitrophenoxy)ethylamine

Description

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-[2-(4-nitrophenoxy)ethyl]propan-2-amine |

InChI |

InChI=1S/C11H16N2O3/c1-9(2)12-7-8-16-11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

FSFWIEYKZYDEAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acylation of β-Phenethylamine

The foundational step involves protecting the primary amine of β-phenethylamine to prevent undesired side reactions during nitration. As demonstrated in the synthesis of p-nitrophenyl ethylamine hydrochloride, acylating agents like propionyl chloride or acetic anhydride are employed in solvents such as dichloroethane or chloroform at 50–95°C. For N-isopropyl incorporation, isopropyl chloroformate could serve as the acylating agent, though this remains speculative without direct experimental data.

Reaction Conditions

Nitration of the Aromatic Ring

Nitration of the protected intermediate is conducted in concentrated sulfuric acid with 65–85% nitric acid at room temperature. The electron-rich phenoxy group directs nitration to the para position. After quenching with ice, the pH is adjusted to 7–8 using ammonia, yielding the nitro intermediate.

Key Parameters

Deprotection and Alkylation

Deprotection of the acyl group under acidic conditions (1–5 M HCl in methanol/ethanol, reflux) generates the free amine, which is subsequently alkylated with isopropyl bromide or iodide. Alkylation typically requires a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF, acetonitrile) at elevated temperatures (60–80°C).

Challenges : Competitive over-alkylation or incomplete deprotection may necessitate careful stoichiometric control.

Direct Alkylation of 2-(p-Nitrophenoxy)ethylamine

Synthesis of 2-(p-Nitrophenoxy)ethylamine

This intermediate is prepared via nucleophilic aromatic substitution (NAS) between p-nitrophenol and 2-chloroethylamine hydrochloride in the presence of a base (e.g., NaOH). The reaction proceeds in ethanol/water at 60–80°C, with the chloroethylamine acting as the electrophile.

Optimization Notes

-

Base : NaOH or KOH

-

Solvent : Ethanol/water (3:1)

Smiles Rearrangement-Mediated Synthesis

Substrate Preparation

As detailed in studies on Smiles rearrangements, N-alkyl-2-(p-nitrophenoxy)ethylamines undergo base-induced spiro-Meisenheimer intermediate formation. For N-isopropyl derivatives, the starting material could be synthesized via alkylation of 2-(p-nitrophenoxy)ethylamine with isopropyl iodide.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patent data highlights the use of cost-effective solvents (dichloroethane, methanol) and recyclable reagents (HCl, H₂SO₄). For N-isopropyl-2-(p-nitrophenoxy)ethylamine, optimizing the alkylation step via continuous-flow reactors could mitigate steric challenges. Recrystallization in methanol or acetone ensures high purity (>99%), critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(p-nitrophenoxy)ethylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as or in the presence of a base like .

Major Products Formed

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted ethylamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-isopropyl-2-(p-nitrophenoxy)ethylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical reagent in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(p-nitrophenoxy)ethylamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethylamine chain can form ionic bonds with negatively charged sites on proteins, affecting their function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-Isopropyl-2-(4-nitrophenoxy)ethylamine

- CAS Registry Number : 60814-19-9

- Molecular Formula : C₁₁H₁₆N₂O₃

- Molecular Weight : 224.26 g/mol

- Structure: Features an ethylamine backbone substituted with an isopropyl group on the amine and a p-nitrophenoxy group on the ethyl chain. The nitro group at the para position of the phenoxy ring introduces strong electron-withdrawing effects .

Key Features :

- The compound combines a secondary amine (isopropyl) with a nitrophenoxy moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic synthesis.

- Limited physicochemical data (e.g., melting point, boiling point) are available in the literature, highlighting a need for further experimental characterization .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Key Observations :

Substituent Influence on Reactivity: The p-nitrophenoxy group in the target compound enhances electrophilicity compared to analogs like 2-(Ethylisopropylamino)ethanethiol (thiol group) or 2-(N,N-Diisopropylamino)ethyl chloride (chloride leaving group). This makes the target compound more reactive in nucleophilic substitution or redox reactions . The boronate ester in the acetamide analog () enables cross-coupling reactions, a feature absent in the nitro-substituted target compound .

1-(2-Amino-6-nitrophenyl)ethanone () has incomplete toxicological data, underscoring the need for caution in handling nitroaromatic compounds .

Synthetic Utility :

Q & A

Q. What synthetic routes are recommended for N-isopropyl-2-(p-nitrophenoxy)ethylamine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically employed:

Amination : React 2-(p-nitrophenoxy)ethyl chloride with isopropylamine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction efficiency.

Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via TLC .

- Optimization Tips : Adjust stoichiometry (1:1.2 molar ratio of chloride to amine) and introduce catalytic bases (e.g., K₂CO₃) to mitigate HCl byproduct inhibition .

Q. How can NMR spectroscopy and HRMS confirm the structural integrity of N-isopropyl-2-(p-nitrophenoxy)ethylamine?

- Methodological Answer :

- 1H NMR : Expect signals at δ 1.10–1.25 ppm (isopropyl CH₃), δ 3.40–3.60 ppm (N-CH₂), and δ 7.80–8.20 ppm (aromatic protons from p-nitrophenoxy). Splitting patterns (e.g., doublets for isopropyl groups) validate connectivity .

- 13C NMR : Peaks near δ 22–25 ppm (isopropyl CH₃), δ 50–55 ppm (N-CH₂), and δ 125–145 ppm (aromatic carbons) confirm backbone structure .

- HRMS : Calculate exact mass (C₁₁H₁₇N₂O₃⁺: 241.1188) and compare with experimental data (±2 ppm tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain the Smiles rearrangement observed during the synthesis of N-isopropyl-2-(p-nitrophenoxy)ethylamine?

- Methodological Answer : The Smiles rearrangement involves a rate-limiting deprotonation of a spiro-Meisenheimer intermediate. Key steps:

Nucleophilic Attack : The amine group attacks the p-nitrophenoxy moiety, forming a zwitterionic intermediate.

Deprotonation : General-base catalysis facilitates proton removal, triggering aryl migration.

- Kinetic Analysis : Use Brønsted plots (β = 0.20–0.35) to correlate reaction rates with base strength. Monitor intermediates via stopped-flow UV-Vis spectroscopy .

Q. How do structural modifications (e.g., substituents on the phenoxy ring) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, accelerating nucleophilic substitution. Compare rate constants (k) for derivatives using HPLC .

- Bioactivity : Replace p-nitrophenoxy with thienyl or quinoline moieties to assess anticancer activity via MTT assays. For example, thienyl analogs show IC₅₀ values <10 µM in HeLa cells .

Q. How should researchers resolve contradictions in kinetic data for analogous compounds undergoing Smiles rearrangements?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions (pH, solvent, temperature).

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of proposed pathways.

- Data Reconciliation : Use multivariate regression to identify outliers or confounding variables (e.g., solvent polarity) .

Methodological and Analytical Considerations

Q. What analytical techniques are critical for assessing purity and stability of N-isopropyl-2-(p-nitrophenoxy)ethylamine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.